Lead bis(tetracosylbenzenesulphonate)

Description

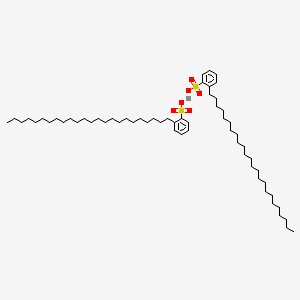

Lead bis(tetracosylbenzenesulphonate) (CAS 85865-91-4) is an organolead compound with the chemical formula $ \text{Pb}[C{24}H{49}C6H4SO3]2 $. It consists of a lead(II) cation coordinated to two tetracosylbenzenesulphonate anions. The tetracosyl (C24) alkyl chain confers high hydrophobicity, making the compound lipophilic and suitable for applications requiring thermal stability and solubility in non-polar matrices. Historically, it has been used as a stabilizer in polymers and lubricant additives . However, due to lead's toxicity, its use is heavily restricted under global regulations such as the EU REACH Annex XIV and Toyota’s Manufacturing Standard TMR SAS0126n, which classify it as a "non-essential metal" with strict concentration limits (0.1% by weight) .

Properties

CAS No. |

85865-91-4 |

|---|---|

Molecular Formula |

C60H106O6PbS2 |

Molecular Weight |

1195 g/mol |

IUPAC Name |

lead(2+);2-tetracosylbenzenesulfonate |

InChI |

InChI=1S/2C30H54O3S.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |

InChI Key |

DNPXXXABDMJEMB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of lead bis(tetracosylbenzenesulphonate) involves the reaction of lead(II) acetate with tetracosylbenzenesulfonic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .

Industrial production methods for lead bis(tetracosylbenzenesulphonate) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Lead bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of lead oxides and sulfonic acid derivatives.

Reduction: Reduction reactions can convert the lead(II) center to lead(0), although this is less common due to the stability of the lead(II) state.

Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Environmental Applications

1. Surfactant Behavior in Environmental Remediation

Lead bis(tetracosylbenzenesulphonate) has been studied for its potential role as a surfactant in the remediation of contaminated water and soil. Its ability to reduce surface tension enhances the solubility of hydrophobic pollutants, facilitating their removal from contaminated sites. Research indicates that hydrocarbon sulfonates, including this compound, can effectively mobilize heavy metals and organic contaminants, thereby improving cleanup efficiency in polluted environments .

2. Ligand Binding Studies

Recent studies have identified hydrocarbon sulfonates as ligands that can bind to transthyretin (hTTR), a protein involved in various biological processes. This interaction suggests potential applications in understanding the bioavailability of pollutants and their effects on human health. The binding affinity of lead bis(tetracosylbenzenesulphonate) to proteins could provide insights into its environmental impact and toxicity .

Materials Science Applications

1. Development of Advanced Materials

The unique properties of lead bis(tetracosylbenzenesulphonate) make it an attractive candidate for developing advanced materials such as nanocomposites and polymer blends. Its surfactant properties can enhance the dispersion of nanoparticles within polymer matrices, leading to improved mechanical and thermal properties. This application is particularly relevant in the production of materials used in electronics, coatings, and packaging .

2. Stabilization of Colloidal Systems

In materials science, lead bis(tetracosylbenzenesulphonate) can be utilized to stabilize colloidal systems. Its ability to reduce interfacial tension allows for the formation of stable emulsions and suspensions, which are critical in various industrial processes such as paints, inks, and cosmetics .

Biochemical Applications

1. Drug Delivery Systems

The surfactant properties of lead bis(tetracosylbenzenesulphonate) can be harnessed for drug delivery applications. By forming micelles or liposomes, this compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly significant for therapeutic agents that are poorly soluble in aqueous environments .

2. Protein Interaction Studies

As a ligand for transthyretin, lead bis(tetracosylbenzenesulphonate) can be employed in biochemical assays to study protein-ligand interactions. Understanding these interactions is crucial for drug design and development, especially for conditions related to protein misfolding or aggregation .

Case Studies

Mechanism of Action

The mechanism of action of lead bis(tetracosylbenzenesulphonate) involves its interaction with cellular components, particularly proteins and enzymes. The lead(II) ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the sulfonate groups, which facilitate the binding of the lead ion to target molecules .

Comparison with Similar Compounds

Lead Bis[didodecylbenzenesulphonate] (CAS 85865-92-5)

This compound shares the sulphonate functional group but substitutes the C24 alkyl chain with two dodecyl (C12) chains. Key differences include:

- Solubility and Hydrophobicity : The shorter C12 chains reduce lipophilicity compared to the C24 chains in Lead bis(tetracosylbenzenesulphonate), impacting its compatibility with organic solvents and polymers .

- Regulatory Status : Both compounds are restricted to 0.1% thresholds under environmental guidelines, but the C12 variant may exhibit higher volatility, influencing its environmental persistence .

- Applications : The C12 analog is more commonly used in industrial lubricants, whereas the C24 variant is favored in high-temperature polymer stabilization due to its superior thermal resistance .

Lead Bis(tricosanoate) (CAS 93966-37-1)

This compound replaces the sulphonate group with a carboxylate (tricosanoate, C23). Key contrasts:

- Chemical Reactivity: Carboxylates are weaker acids than sulphonates, making tricosanoate less stable under acidic conditions. This limits its use in harsh chemical environments .

- Environmental Impact : Carboxylate-based lead compounds are less persistent in aqueous systems but may bioaccumulate more readily due to lower solubility .

Calcium Bis(tetracosylbenzenesulphonate) (CAS 85865-90-3)

A non-lead alternative, this calcium salt retains the C24 sulphonate structure. Differences include:

- Toxicity : Calcium salts are significantly less toxic, making them preferable in consumer products .

- Performance : Lead derivatives generally outperform calcium analogs in thermal stabilization efficiency, necessitating trade-offs between safety and functionality .

Comparison with Other Organolead Compounds

Lead Benzoate (CAS 873-54-1)

Lead Bis(nonylphenolate) (CAS 72586-00-6)

- Environmental Concerns: Nonylphenol derivatives are regulated due to endocrine-disrupting properties, adding dual regulatory risks (lead + phenol) .

Research Findings and Regulatory Trends

- Thermal Stability: Sulphonates outperform carboxylates and phenolates in high-temperature applications, with Lead bis(tetracosylbenzenesulphonate) exhibiting the highest decomposition temperature (>300°C) .

- Environmental Persistence : Longer alkyl chains (e.g., C24) increase soil adsorption, reducing mobility but raising bioaccumulation concerns .

- Substitution Efforts : Calcium and zinc analogs are being prioritized, though performance gaps remain unresolved .

Biological Activity

Lead bis(tetracosylbenzenesulphonate) is a compound that has garnered attention due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Lead bis(tetracosylbenzenesulphonate) is an organolead compound characterized by the presence of tetracosylbenzenesulphonate groups attached to lead. Its chemical structure allows it to interact with various biological systems, particularly as a surfactant and potential ligand in protein interactions.

Biological Activity Overview

Research indicates that compounds similar to lead bis(tetracosylbenzenesulphonate), particularly hydrocarbon sulfonates, exhibit significant biological activity, including:

- Protein Binding : These compounds have been identified as ligands for transthyretin (hTTR), a protein involved in transporting thyroid hormones and retinol. The binding affinity of these compounds can influence various physiological processes .

- Surfactant Properties : As surfactants, they can affect cellular membranes and influence the bioavailability of other compounds, potentially enhancing or inhibiting biological responses .

1. Protein-Ligand Interaction Studies

A study focused on the binding activities of hydrocarbon sulfonates, including tetracosylbenzenesulphonate, demonstrated their ability to bind hTTR with varying affinities. The research employed fluorescence displacement assays to quantify the binding interactions:

| Compound | Binding Affinity (IC50) | Notes |

|---|---|---|

| Lead bis(tetracosylbenzenesulphonate) | TBD | Potentially strong ligand for hTTR |

| Tetradecyl benzenesulfonate | Higher than linear isomers | Exhibited significant protein binding |

| Other alkylbenzenesulfonates | Variable | Binding affinities influenced by structure |

The study found that branched isomers exhibited stronger binding compared to their linear counterparts, suggesting that structural variations significantly impact biological activity .

2. Environmental Impact and Toxicology

The environmental implications of lead bis(tetracosylbenzenesulphonate) have also been studied. Its persistence in the environment raises concerns about bioaccumulation and toxicity. Research conducted by ECHA indicates that lead compounds can have detrimental effects on aquatic life and may disrupt endocrine functions in higher organisms .

The mechanisms through which lead bis(tetracosylbenzenesulphonate) exerts its biological effects include:

- Disruption of Membrane Integrity : As a surfactant, it can alter membrane fluidity and permeability, impacting cell signaling and function.

- Ligand-Receptor Interactions : By binding to proteins such as hTTR, it may modulate physiological processes related to hormone transport and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.